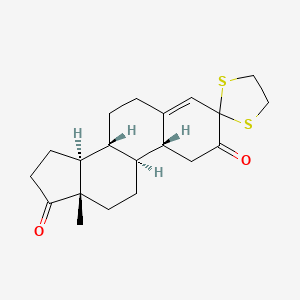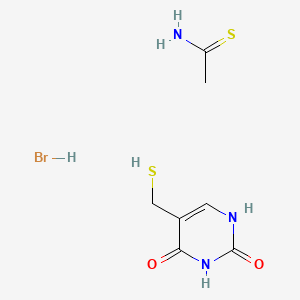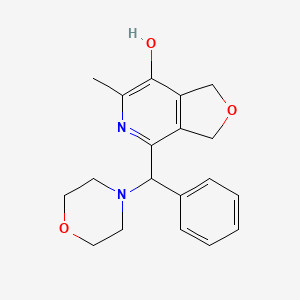
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a furo[3,4-c]pyridine core, which is further substituted with a morpholinobenzyl group and a hydroxyl group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyridine ring system.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the furo[3,4-c]pyridine core through alkylation reactions.
Attachment of the Morpholinobenzyl Group: The morpholinobenzyl group is attached to the 4-position of the furo[3,4-c]pyridine core via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced at the 7-position through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the morpholinobenzyl group to a simpler amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the morpholinobenzyl group may produce primary amines.
Aplicaciones Científicas De Investigación
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol: A similar compound with a simpler structure, lacking the morpholinobenzyl group.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is unique due to the presence of the morpholinobenzyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
Propiedades
Número CAS |
79784-17-1 |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C19H22N2O3/c1-13-19(22)16-12-24-11-15(16)17(20-13)18(14-5-3-2-4-6-14)21-7-9-23-10-8-21/h2-6,18,22H,7-12H2,1H3 |
Clave InChI |
TUJGYSXBRPOLHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(COC2)C(=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


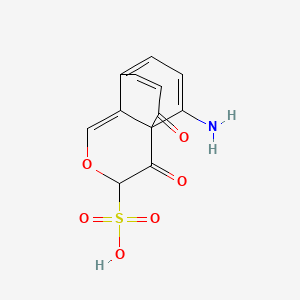
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
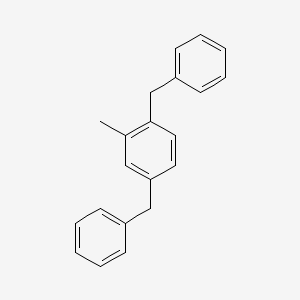

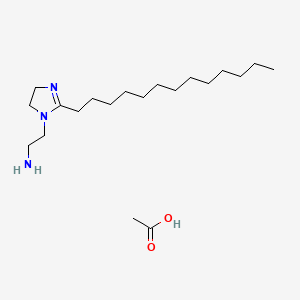


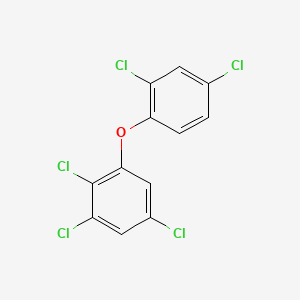
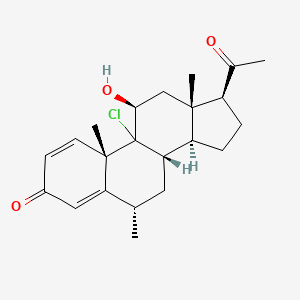
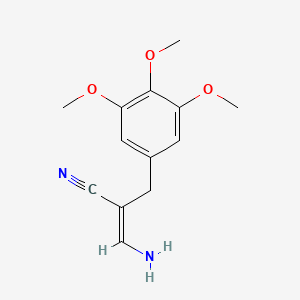
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

